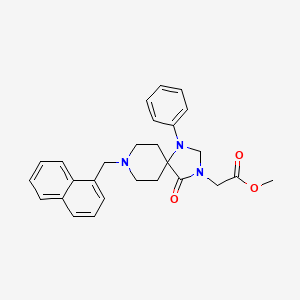

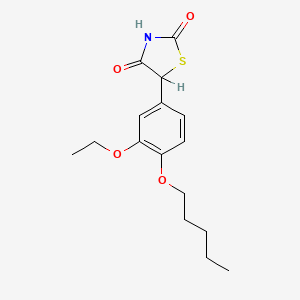

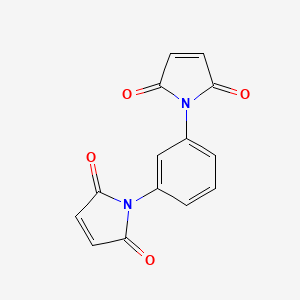

Éster etílico del ácido difenilacetilcarbámico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Ro 01-6128 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza para estudiar la modulación de los receptores de glutamato metabotrópicos y su papel en varios procesos químicos.

Biología: El compuesto se emplea en la investigación de las vías de señalización celular y las interacciones de los receptores.

Medicina: Ro 01-6128 se investiga por sus posibles efectos terapéuticos en trastornos neurológicos debido a su modulación de los receptores de glutamato.

Industria: Se utiliza en el desarrollo de nuevos fármacos y compuestos químicos.

Mecanismo De Acción

Ro 01-6128 actúa como un modulador alostérico positivo del subtipo de receptor de glutamato metabotrópico mGluR 1. Esto significa que se une a un sitio en el receptor distinto del sitio de unión del glutamato, mejorando la respuesta del receptor al glutamato. El compuesto potencia la liberación de calcio inducida por el glutamato, que juega un papel crucial en las vías de señalización celular .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Diphenylacetyl-carbamic acid ethyl ester plays a significant role in biochemical reactions, particularly as a positive allosteric modulator of metabotropic glutamate receptor 1 (mGluR1). This compound potentiates glutamate-induced calcium release and activates ERK1/2 phosphorylation in the absence of exogenously added glutamate. The interaction with mGluR1 suggests that diphenylacetyl-carbamic acid ethyl ester can influence various signaling pathways and cellular responses.

Cellular Effects

Diphenylacetyl-carbamic acid ethyl ester has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to potentiate glutamate-induced calcium release and activate ERK1/2 phosphorylation indicates its impact on intracellular signaling cascades. These effects can lead to changes in cellular behavior and function, including alterations in gene expression and metabolic activity.

Molecular Mechanism

The molecular mechanism of diphenylacetyl-carbamic acid ethyl ester involves its interaction with metabotropic glutamate receptor 1 (mGluR1). As a positive allosteric modulator, the compound enhances the receptor’s response to glutamate, leading to increased calcium release and activation of downstream signaling pathways such as ERK1/2 phosphorylation. This modulation of mGluR1 activity can result in various cellular responses, including changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diphenylacetyl-carbamic acid ethyl ester can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that diphenylacetyl-carbamic acid ethyl ester is stable when stored at -20°C and is soluble in DMSO and ethanol . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of diphenylacetyl-carbamic acid ethyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that the compound can modulate neuronal excitability and reduce anxiety-like behaviors in animal models . It is important to determine the appropriate dosage to avoid potential toxicity and adverse effects.

Metabolic Pathways

Diphenylacetyl-carbamic acid ethyl ester is involved in various metabolic pathways, including the enzymatic hydrolysis of the carbamate ester linkage. This compound can interact with enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for determining the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of diphenylacetyl-carbamic acid ethyl ester within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to potentiate glutamate-induced calcium release suggests that it can influence its localization and accumulation within specific cellular compartments. These interactions are important for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

Diphenylacetyl-carbamic acid ethyl ester is localized within specific subcellular compartments, which can affect its activity and function. The compound’s interaction with metabotropic glutamate receptor 1 (mGluR1) indicates that it may be targeted to areas where this receptor is expressed. Additionally, post-translational modifications and targeting signals can direct the compound to specific organelles, influencing its overall impact on cellular processes.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Ro 01-6128, también conocido como carbamato de etilo difenilacetilo, se puede sintetizar mediante una serie de reacciones químicas. La síntesis generalmente implica los siguientes pasos:

Formación de ácido difenilacético: Esto se logra haciendo reaccionar cloruro de bencilo con cianuro de sodio para formar cianuro de bencilo, que luego se hidroliza para producir ácido difenilacético.

Formación de cloruro de difenilacetilo: El ácido difenilacético se convierte luego en cloruro de difenilacetilo utilizando cloruro de tionilo.

Formación de carbamato de etilo difenilacetilo: Finalmente, el cloruro de difenilacetilo se hace reaccionar con carbamato de etilo en presencia de una base para formar Ro 01-6128.

Métodos de producción industrial

La producción industrial de Ro 01-6128 sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de reactivos de alta pureza, condiciones de reacción controladas y técnicas de purificación eficientes para garantizar que el producto final cumpla con los estándares necesarios para aplicaciones de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones

Ro 01-6128 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: También puede sufrir reacciones de reducción, lo que lleva a la formación de derivados reducidos.

Sustitución: Ro 01-6128 puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como hidruro de aluminio y litio e hidruro de sodio se utilizan a menudo.

Sustitución: Las reacciones de sustitución generalmente implican reactivos como halógenos y nucleófilos.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas .

Comparación Con Compuestos Similares

Ro 01-6128 se compara con otros moduladores alostéricos positivos de mGluR 1, como Ro67-4853. Si bien ambos compuestos modulan el mismo receptor, Ro 01-6128 es único debido a su sitio de unión específico y perfil de modulación. Otros compuestos similares incluyen:

Ro67-4853: Una versión mejorada de Ro 01-6128 con mayor potencia y selectividad.

VU0360172: Otro modulador alostérico positivo de mGluR 1 con una estructura química y un perfil de unión diferentes

Ro 01-6128 destaca por su estructura química específica y su capacidad para modular selectivamente mGluR 1, lo que lo convierte en una herramienta valiosa en la investigación científica .

Propiedades

IUPAC Name |

ethyl N-(2,2-diphenylacetyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-2-21-17(20)18-16(19)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSZPWZFQHSKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028585 | |

| Record name | Ethyl (diphenylacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302841-86-7 | |

| Record name | Ethyl N-(2,2-diphenylacetyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302841867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (diphenylacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL N-(2,2-DIPHENYLACETYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4LS35GV3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

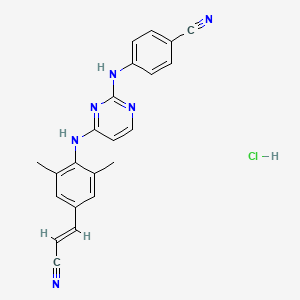

![6-amino-4-[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1679348.png)

![8-[4-[3-[4-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679354.png)

![[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride](/img/structure/B1679359.png)